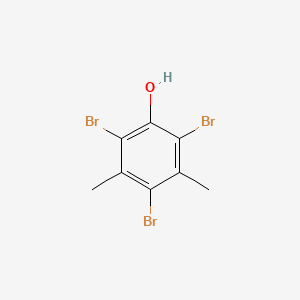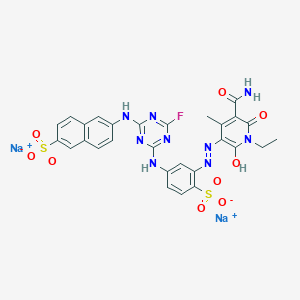
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, sulphonate, and triazinyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves multiple steps, starting with the preparation of the azo compound. The azo compound is synthesized through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with another aromatic compound. The resulting azo compound is then reacted with a triazinyl derivative under controlled conditions to form the final product. The reaction conditions typically involve maintaining a specific temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to control the reaction parameters. The process involves continuous monitoring of temperature, pressure, and pH to optimize the yield and purity of the final product. The industrial production methods also include purification steps such as crystallization and filtration to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulphonate and triazinyl groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields amines.
科学的研究の応用
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulphonate groups enhance the compound’s solubility in aqueous environments, facilitating its use in biological systems. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.
類似化合物との比較
Similar Compounds
Disodium 4-amino-5-hydroxy-2,7-naphthalenedisulfonate: Similar in structure but lacks the triazinyl group.
Disodium 3-((4-acetamidophenyl)azo)-4-hydroxy-7-(phenylazo)-2-naphthalenesulfonate: Contains multiple azo groups but different substituents.
Uniqueness
Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is unique due to its combination of functional groups, which confer distinct chemical and physical properties. The presence of the triazinyl group allows for specific interactions with nucleophiles, making it versatile for various applications.
特性
CAS番号 |
75268-66-5 |
|---|---|
分子式 |
C28H22FN9Na2O9S2 |
分子量 |
757.6 g/mol |
IUPAC名 |
disodium;6-[[4-[3-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-4-sulfonatoanilino]-6-fluoro-1,3,5-triazin-2-yl]amino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C28H24FN9O9S2.2Na/c1-3-38-24(40)21(23(30)39)13(2)22(25(38)41)37-36-19-12-17(7-9-20(19)49(45,46)47)32-28-34-26(29)33-27(35-28)31-16-6-4-15-11-18(48(42,43)44)8-5-14(15)10-16;;/h4-12,41H,3H2,1-2H3,(H2,30,39)(H,42,43,44)(H,45,46,47)(H2,31,32,33,34,35);;/q;2*+1/p-2 |
InChIキー |
QRRMNYQOUJLDBL-UHFFFAOYSA-L |
正規SMILES |
CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)[O-])F)S(=O)(=O)[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, 2,2,2-trifluoro-N-methyl-N-[[2-(methylamino)-5-[[(4-methylphenyl)sulfonyl]amino]phenyl]methyl]-](/img/structure/B13412715.png)
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
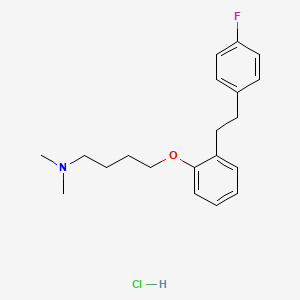
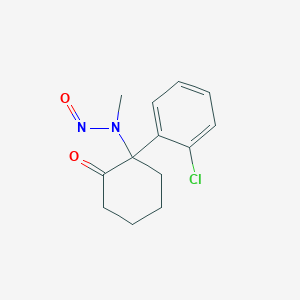
![5-[2-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13412730.png)
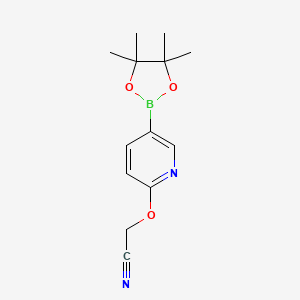
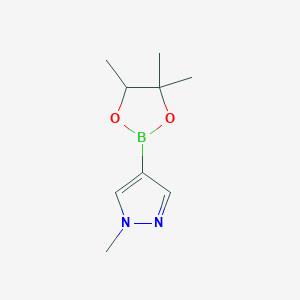
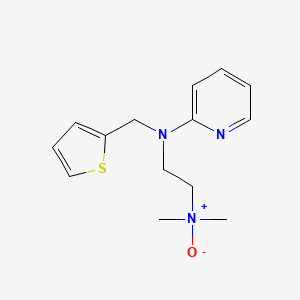
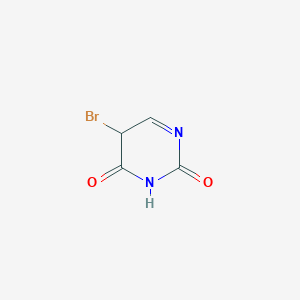
![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-22-(hydroxymethyl)-5',11,13-trimethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13412766.png)
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)
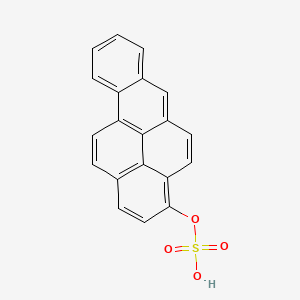
![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
